Thiocyclam hydrogen oxalate
Overview
Description
Synthesis Analysis
The synthesis of thiocyclam hydrogen oxalate and similar compounds involves complex chemical reactions. For example, the synthesis of organotin carboxylates, which can be related to the synthesis pathways of thiocyclam hydrogen oxalate, includes reacting dicyclohexylamine, oxalic acid dihydrate, and di-n-butyltin oxide in ethanol solution. This process yields compounds with unique geometries and extended hydrogen-bonded networks, indicative of the complex synthesis routes possible for thiocyclam hydrogen oxalate derivatives (Ng, Das, Gielen, & Tiekink, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to thiocyclam hydrogen oxalate often features complex geometries and hydrogen-bonded networks. For instance, the study by Ng et al. (1992) describes the crystal structures of organotin carboxylates, showing skew-trapezoidal bipyramidal and pentagonal bipyramidal geometries. These structures are stabilized by extended hydrogen-bonded networks involving the oxygen atoms of the dianion and the N-bound hydrogen atoms, suggesting that thiocyclam hydrogen oxalate could exhibit similarly intricate molecular geometries.
Chemical Reactions and Properties
Thiocyclam hydrogen oxalate's chemical reactions and properties are significantly influenced by its molecular structure. The presence of oxalate groups can lead to various chemical reactions, including hydrogen bonding and the formation of complex geometries. The ability of thiocyclam hydrogen oxalate to participate in extensive hydrogen bonding, as seen in related compounds, highlights its potential reactivity and interaction with other molecules, which could be essential for its application as an insecticide (Ng et al., 1992).
Scientific Research Applications
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Agriculture - Pest Control in Rice Cultivation
- Thiocyclam hydrogen oxalate is used as an insecticide in rice cultivation . It’s effective in managing rice pests such as stem borers and leaf folders .
- The insecticide is applied in granular form at different concentrations . The experimental trial involved eight treatments that were replicated thrice, and two sprayings were imposed during the entire crop period at tillering and panicle initiation stage .
- The results revealed that Thiocyclam hydrogen oxalate was effective in suppressing the leaf folder and stem borer in terms of dead hearts and white ears . It was concluded that Thiocyclam hydrogen oxalate is effective against stem borer and leaf folder with no phytotoxicity on the rice crop .
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Pest Control - Broad Spectrum Insecticide
- Thiocyclam hydrogen oxalate is a broad-spectrum insecticide used to control sucking and chewing pests on a variety of crops . It’s used to control pests like spider mites, caterpillars, thrips, plant hoppers, whiteflies, and wooly aphids .
- The insecticide works by inhibiting insect feeding, disrupting their digestive processes, and interfering with their growth and development . It has a systemic mode of action, meaning it is absorbed by plants and translocated throughout their tissues, providing protection against both above-ground and below-ground pests .
Safety And Hazards
Thiocyclam hydrogen oxalate should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N,N-dimethyltrithian-5-amine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS3.C2H2O4/c1-6(2)5-3-7-9-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTQUFQQEYSGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSSC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31895-21-3 (Parent), 144-62-7 (Parent) | |
Record name | Thiocyclam oxalate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047036 | |
Record name | Thiocyclam oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyclam hydrogen oxalate | |
CAS RN |
31895-22-4 | |
Record name | Thiocyclam hydrogen oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31895-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyclam oxalate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyclam oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,2,3-trithiacyclohexyldimethylammonium) oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCYCLAM OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3LOM1T4X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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